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Compound of Interest

Compound Name: VT-105

Cat. No.: B12370166

An examination of the investigational drug landscape reveals that the designation "VT-105" is
ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the
identities of these compounds and provides an in-depth technical analysis of the structure-
activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a
nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this
designation, their mechanisms of action are described to explain why a traditional SAR
analysis is not applicable.

This guide is intended for researchers, scientists, and drug development professionals, offering
a centralized resource of quantitative data, experimental methodologies, and pathway
visualizations to support ongoing research and development efforts.

Clarification of "VT-105" Designations

Initial research indicates that "VT-105" or similar nomenclature has been associated with at
least five different investigational drugs, each with a unique molecular structure and
mechanism of action. It is crucial to distinguish between these entities to accurately interpret
scientific and clinical data.

o ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM).
Due to its nature as a small molecule with a developed series of analogs, it is the primary
focus of this structure-activity relationship guide.
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e TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a
protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its
binding to a specific epitope on its target protein, not by the incremental structural changes
characteristic of small-molecule SAR studies.

e VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1),
a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR
would be explored through amino acid substitutions rather than the typical functional group
modifications of small molecules.

» MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-
based immunotherapy where a patient's T-cells are genetically engineered to recognize and
attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-
molecule SAR.

e DLX105: A single-chain anti-TNF-a antibody. Similar to TRC105, this is a biologic agent, and
its activity is not amenable to a traditional small-molecule SAR analysis.

Given the user's request for an in-depth technical guide on the "core" structure-activity
relationship, the remainder of this document will focus on ACP-105.

In-Depth Technical Guide: The Structure-Activity
Relationship of ACP-105

ACP-105 is a potent and selective androgen receptor modulator that was discovered through a
high-throughput screening campaign and subsequent medicinal chemistry optimization. The
primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication,
"Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and
Selective Androgen Receptor Modulators."[1]

Data Presentation: Quantitative Structure-Activity
Relationship of ACP-105 Analogs

The following table summarizes the quantitative data for key ACP-105 analogs as reported in
the primary literature. The data is derived from a Receptor Selection and Amplification
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Parameter Species Value
Oral Bioavailability Rat 38%
Oral Bioavailability Dog 56%
Half-life Human Hepatocytes 5.0 hours

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of
ACP-105.

1. Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for
a wide range of receptors, including nuclear hormone receptors like the androgen receptor.

¢ Principle: The assay relies on the principle that agonist binding to a transfected receptor can
induce a signaling cascade that leads to cellular proliferation. This proliferative response is
then quantified as a measure of agonist activity.

e Cell Line: NIH 3T3 cells are commonly used for this assay.[1]
o Methodology:

o NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen

receptor (wild-type or mutant).
o The transfected cells are then plated into multi-well plates.

o Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the
wells.

o The cells are incubated for a period of several days to allow for agonist-induced cell
growth.
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o Cell proliferation is quantified using a suitable method, such as a fluorescent or
luminescent readout that correlates with cell number.

o The data is then used to generate dose-response curves and calculate potency values
such as pEC50.

 Significance: This assay was crucial for the initial identification of lead compounds from a
high-throughput screen and for quantifying the potency of synthesized analogs during the
optimization of ACP-105.[1]

2. In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and
antiandrogenic activity of compounds.

e Principle: The assay is based on the weight changes of androgen-dependent tissues in
castrated male rats in response to the administration of a test compound.

o Animal Model: Immature, castrated male rats.

o Methodology:

[e]

Pre-pubertal male rats are castrated and allowed to recover.

o The animals are then treated with the test compound (e.g., ACP-105) daily for a specified
period (typically 10 days).

o For assessing antiandrogenic activity, the test compound is co-administered with a known
androgen like testosterone propionate.

o At the end of the treatment period, the animals are euthanized, and specific androgen-
dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are
dissected and weighed.

o An increase in the weight of these tissues indicates androgenic activity, while a prevention
of testosterone-induced weight gain indicates antiandrogenic activity.
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 Significance: This assay was used to demonstrate the in vivo anabolic and androgenic
effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent
anabolic effects on muscle with minimal effects on the prostate.

Mandatory Visualization

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ACP-105 SAR Workflow

Discovery

High-Throughput Screen

Identifies

Initial Lead Compound

Optim|zation

Tropanol Scaffold Introduction

:

Exo-Methyl Addition

:

Aromatic Ring Substitution

ACP-105 (Optimized Lead)

Ev%uation
In Vitro R-SAT Assay < In Vivo Hershberger Assay > Pharmacokinetic Studies
(Potency - pEC50) (Anabolic/Androgenic Ratio) (Bioavailability, Half-life)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12370166?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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